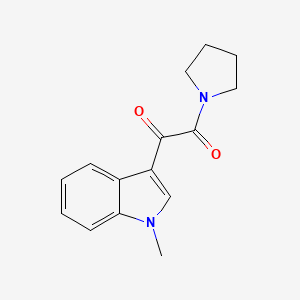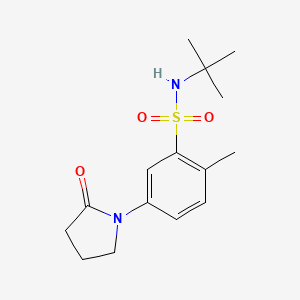
2-(2-methyl-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide
Descripción general
Descripción
2-(2-methyl-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as MI2 and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
MI2 works by inhibiting the activity of the Wnt signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. When the Wnt pathway is overactive, it can lead to the development and progression of cancer. MI2 blocks the activity of a protein called β-catenin, which is a key component of the Wnt pathway.
Biochemical and Physiological Effects:
MI2 has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and block the activity of the Wnt signaling pathway. MI2 has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MI2 in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to study the effects of blocking this pathway without interfering with other cellular processes. However, one limitation is that MI2 can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of MI2. One area of research is the development of MI2 analogs that have improved potency and selectivity. Another area of research is the identification of biomarkers that can be used to predict which cancers are most likely to respond to MI2 treatment. Additionally, researchers are exploring the use of MI2 in combination with other cancer treatments to enhance their effectiveness.
Aplicaciones Científicas De Investigación
MI2 has been studied for its potential use in cancer research. It has been found to inhibit the activity of the Wnt signaling pathway, which is involved in the development and progression of many types of cancer. MI2 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-8-7-12(18-21-8)17-15(20)14(19)13-9(2)16-11-6-4-3-5-10(11)13/h3-7,16H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQJRIIWDPALCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-6-ethyl-N-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4419803.png)

![4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B4419812.png)

![2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B4419834.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4419837.png)

![5,7-dimethyl-3-[(tetrahydrofuran-2-ylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4419852.png)
![7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419868.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4419873.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419890.png)
![2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419899.png)